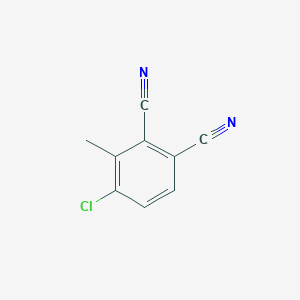
4-Chloro-3-methylphthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphthalonitrile is an organic compound with the molecular formula C₉H₅ClN₂. It is a derivative of phthalonitrile, characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphthalonitrile can be synthesized through nucleophilic substitution reactions involving chlorobenzenes and cyanide ions. One common method involves the reaction of cyclopentadienyliron complexes of chlorobenzenes with sodium cyanide in dimethylformamide (DMF). The reaction proceeds through nucleophilic addition and substitution, followed by demetallation-oxidation to yield the desired phthalonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as cyanide ions.
Oxidation: Conversion to other functional groups through oxidative processes.
Reduction: Reduction of the nitrile group to amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in DMF.
Oxidation: Use of oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Formation of phthalonitriles.
Oxidation: Formation of benzonitriles and other oxidized derivatives.
Reduction: Formation of amines and related compounds.
Scientific Research Applications
4-Chloro-3-methylphthalonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphthalonitrile involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The compound’s effects are mediated by its ability to form stable intermediates and products that can interact with various biological and chemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methoxyaniline: Similar in structure but contains a methoxy group instead of a nitrile group.
4-Chloro-3-methylphenol: Contains a hydroxyl group instead of a nitrile group.
Phthalonitrile: The parent compound without the chlorine and methyl substituents.
Uniqueness
4-Chloro-3-methylphthalonitrile is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C9H5ClN2 |
|---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
4-chloro-3-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H5ClN2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3H,1H3 |
InChI Key |
IFDBBOZYTGAQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


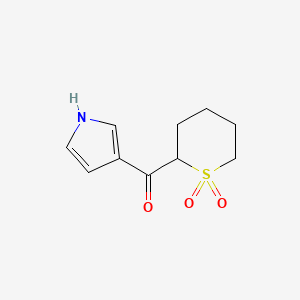
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)
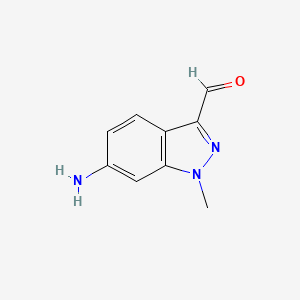
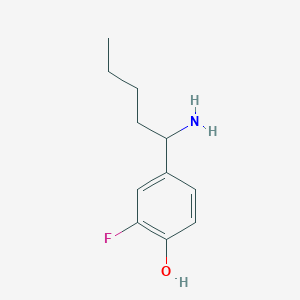
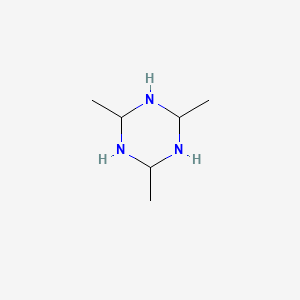

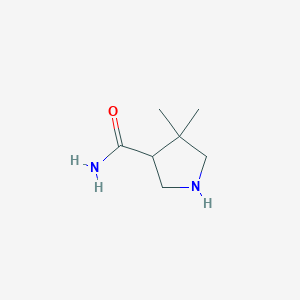
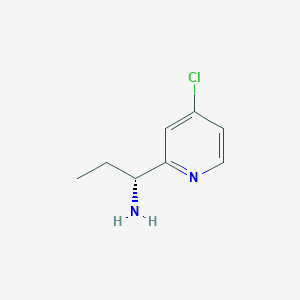
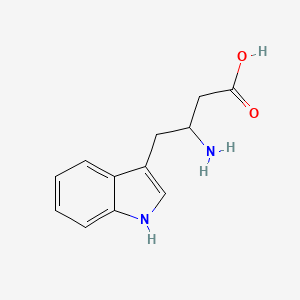
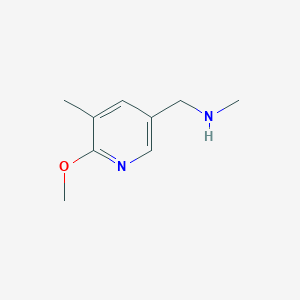
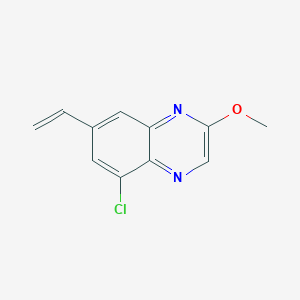
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)

![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
